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(Z)-Pentadecenoic acid

Cat. No.: B12659419
CAS No.: 29255-62-7
M. Wt: 240.38 g/mol
InChI Key: HOGWBMWOBRRKCD-YPKPFQOOSA-N
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Description

Current Understanding of Unsaturated Fatty Acids in Biological Systems

Unsaturated fatty acids are integral components of cellular structures and play crucial roles in numerous biological processes. Unlike saturated fatty acids, which lack carbon-carbon double bonds, unsaturated fatty acids possess one or more such bonds, leading to a bend or "kink" in their structure. This structural feature is vital for maintaining the fluidity of cell membranes. fiveable.menih.gov

The biological significance of unsaturated fatty acids extends beyond their structural role. They serve as precursors for the synthesis of signaling molecules like eicosanoids, which are involved in inflammation and other physiological responses. numberanalytics.com Furthermore, they can influence gene expression and participate in cellular signaling pathways. numberanalytics.com The position and configuration (cis/trans) of the double bonds are critical determinants of their biological effects. wikipedia.org Most naturally occurring unsaturated fatty acids have their double bonds in the cis configuration. wikipedia.org

The Role of Odd-Chain Unsaturated Fatty Acids in Specialized Metabolisms

While even-chain fatty acids are the most common in nature, odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are found in various organisms, particularly in ruminant milk and fat, as well as in some plants. wikipedia.orgwikipedia.org Their biosynthesis and metabolism differ slightly from their even-chain counterparts. wikipedia.org The metabolism of OCFAs results in the production of propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, highlighting a key difference from the acetyl-CoA produced from even-chain fatty acids. wikipedia.orgnews-medical.net

Recent research has begun to shed light on the specific roles of OCFAs in health and disease. biorxiv.orgfrontiersin.org For instance, some studies have suggested an inverse correlation between the levels of certain OCFAs, like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), and the risk of some chronic diseases. nih.govmdpi.commdpi.com The unsaturated counterparts of these OCFAs, such as (Z)-pentadecenoic acid, are also gaining attention for their potential biological activities. For example, cis-9-heptadecenoic acid, an odd-chain monounsaturated fatty acid, has been noted as a major component of ruminant fat and milk. medchemexpress.com

Nomenclature and Positional/Stereoisomeric Variations of this compound

The nomenclature of fatty acids provides a systematic way to describe their structure, including the length of the carbon chain, the number and position of double bonds, and their stereochemistry. For this compound, this includes specifying the location and the cis (Z) configuration of the double bond.

(Z)-10-Pentadecenoic Acid (cis-10-Pentadecenoic Acid)

(Z)-10-Pentadecenoic acid is a monounsaturated fatty acid with 15 carbon atoms and a single cis double bond located at the 10th carbon atom from the carboxyl group. fatplants.netlarodan.comcaymanchem.com It is also referred to as cis-10-Pentadecenoic acid and has the lipid number C15:1. larodan.comcaymanchem.com Research indicates that this fatty acid can inhibit the IFN-γ-induced production of kynurenine (B1673888) in Thp-1 cells by 16%. caymanchem.com

Chemical and Physical Properties of (Z)-10-Pentadecenoic Acid
PropertyValueSource
IUPAC Name(Z)-pentadec-10-enoic acid fatplants.net
Molecular FormulaC15H28O2 fatplants.netlarodan.com
Molecular Weight240.38 g/mol fatplants.netlarodan.com
CAS Number84743-29-3 fatplants.net

(Z)-9-Pentadecenoic Acid (cis-9-Pentadecenoic Acid)

(Z)-9-Pentadecenoic acid is another isomer of pentadecenoic acid, with the cis double bond located at the 9th carbon position. nih.govchemspider.com It is a long-chain fatty acid and has been reported in Elaeagnus angustifolia. nih.govhmdb.ca

Chemical and Physical Properties of (Z)-9-Pentadecenoic Acid
PropertyValueSource
IUPAC Name(Z)-pentadec-9-enoic acid nih.gov
Molecular FormulaC15H28O2 nih.govchemspider.com
Molecular Weight240.38 g/mol nih.govchemspider.com
CAS Number1903-03-3 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28O2 B12659419 (Z)-Pentadecenoic acid CAS No. 29255-62-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29255-62-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(Z)-pentadec-2-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13-

InChI Key

HOGWBMWOBRRKCD-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Occurrence and Distribution in Biological Matrices

Plant Kingdom Investigations

Research into the lipid composition of various plant species has led to the identification of (Z)-pentadecenoic acid and its isomers. Its distribution is not uniform, with varying concentrations and potential roles depending on the plant lineage.

This compound has been detected as a constituent of the fatty acid profile of Artocarpus heterophyllus, commonly known as jackfruit. Studies analyzing the lipid content of jackfruit seeds have identified pentadecanoic acid among other saturated and unsaturated fatty acids. researchgate.net While many analyses of A. heterophyllus seed oil focus on more abundant fatty acids like palmitic, stearic, oleic, and linoleic acids, pentadecanoic acid is consistently reported as a minor component. elixirpublishers.com

Quantitative analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals the relative percentage of this fatty acid. Although it is not one of the most abundant fatty acids in jackfruit seeds, its consistent presence is noteworthy. researchgate.net The precise isomeric form—this compound—is specified in broader chemical databases listing natural product occurrences, though detailed quantitative analyses in specific plant tissues often group it with other minor fatty acids.

Table 1: Fatty Acid Composition in Artocarpus heterophyllus Seed Oil Note: This table includes major fatty acids for context, as reported in the literature. Pentadecenoic acid is a minor component.

Fatty AcidTypeReported Percentage (%)
Palmitic AcidSaturated14.66
Stearic AcidSaturated50.59
Oleic AcidMonounsaturated7.68
Linoleic AcidPolyunsaturated20.40
Palmitoleic AcidMonounsaturated6.60
Pentadecanoic Acid Saturated Present, but not individually quantified in this specific study elixirpublishers.com

Data sourced from a study on the fatty acid composition of Artocarpus heterophyllus seed oil. elixirpublishers.com

The investigation of fatty acids extends to lower plants, such as bryophytes (mosses, liverworts, and hornworts). These plants are known to produce a variety of fatty acids, including odd-chain fatty acids which are less common in nature. mdpi.com Pentadecanoic acid (15:0) has been found in trace amounts in some bryophyte species. mdpi.com While specific data for Leucobryum javense is not prominently available in broad surveys, the general findings for the Bryophyta division indicate that the machinery for synthesizing odd-chain fatty acids exists. These plants are noted for producing high quantities of very long-chain polyunsaturated fatty acids like arachidonic acid and eicosapentaenoic acid, which are rare in higher plants, suggesting a unique lipid metabolism. mdpi.com

Microbial Systems Research

The occurrence of this compound is not limited to the plant kingdom; it is also synthesized by various microorganisms, including extremophiles and those integral to animal gut ecosystems.

A notable occurrence of a this compound isomer has been documented in the hyperthermophilic archaeon Pyrococcus furiosus. This organism, which thrives at temperatures around 100°C, possesses a unique fatty acid composition. nih.govwikipedia.org Analysis of its lipids revealed the presence of 10Z-pentadecenoic acid. asm.orgnih.gov In total, 18 different fatty acids were identified as minor components in P. furiosus, including saturated, monounsaturated, and dicarboxylic acids. nih.gov Monounsaturated fatty acids constituted approximately 31% of the total fatty acid composition by weight. The identification of fatty acids in an archaeon was a significant finding, indicating that these molecules are part of the cellular machinery even in organisms living in extreme environments. nih.gov

Table 2: Fatty Acid Classes in Pyrococcus furiosus

Fatty Acid ClassPercentage of Total Fatty Acids (by weight)
Saturated~46%
Monounsaturated~31%
Dicarboxylic Acids~23%

Data adapted from a study on the fatty acid composition of Pyrococcus furiosus. asm.org

The human gut microbiota has the capacity to synthesize odd-chain fatty acids, including pentadecanoic acid. nih.govrsc.org This production is often linked to the fermentation of dietary fibers. rsc.org Certain gut bacteria can metabolize dietary components to produce propionate, which can then be used to synthesize pentadecanoic acid. rsc.org Studies have identified specific bacteria, such as Bacteroides acidifaciens and Parabacteroides distasonis, as having the potential to generate pentadecanoic acid. researchgate.net For instance, Parabacteroides distasonis can utilize inulin, a type of dietary fiber, to produce this fatty acid. researchgate.net This microbial synthesis represents a source of pentadecanoic acid for the host, independent of direct dietary intake from sources like dairy or seafood. nih.govrsc.org The interaction between diet, gut microbiota, and the production of metabolites like pentadecanoic acid is an active area of research. nih.govmdpi.com

Aquatic Organism Lipid Profiles

Harpacticoid copepods, a diverse order of small crustaceans, play a crucial role in marine benthic ecosystems, serving as a key trophic link between primary producers and higher trophic levels. Their lipid profiles are of significant interest as they are essential for their own physiological needs and are a primary source of fatty acids for their predators.

Detailed analyses of the fatty acid composition of various harpacticoid copepods have revealed complex profiles dominated by common saturated and polyunsaturated fatty acids. However, investigations have also confirmed the presence of less abundant fatty acids, including pentadecenoic acid (C15:1).

One notable study on the harpacticoid copepod Tisbe biminiensis identified both saturated pentadecanoic acid (C15:0) and monounsaturated pentadecenoic acid (C15:1). In this analysis, C15:1 was classified as a trace fatty acid, constituting less than 0.05% of the total fatty acids. The research indicated that the presence of C15:1 was significantly higher in the microalgae provided as a food source, suggesting a dietary origin for this fatty acid in Tisbe biminiensis.

While the presence of pentadecenoic acid (C15:1) has been confirmed in harpacticoid copepods, the specific isomeric form, (Z)-9-pentadecenoic acid, has not been explicitly differentiated in the available literature for this group of invertebrates. The general detection of C15:1 points to its inclusion in the metabolic and structural lipid pools of these organisms, albeit as a minor component.

The following interactive table summarizes the detection of C15 fatty acids in the harpacticoid copepod Tisbe biminiensis based on the research findings.

Fatty AcidPercentage of Total Fatty AcidsNote
C15:0< 0.05%Trace amount
C15:1< 0.05%Trace amount, significantly higher in microalgae diet

Biosynthetic Pathways and Enzymatic Mechanisms

Microbial Biosynthesis of Odd-Chain Fatty Acid Backbones

Microorganisms naturally produce fatty acids, but these are predominantly even-chain fatty acids (EcFAs). nih.govresearchgate.net The synthesis of odd-chain fatty acids (OcFAs), such as the pentadecanoic acid precursor to (Z)-Pentadecenoic acid, is less common and hinges on the availability of a specific primer molecule. nih.govtandfonline.com

The fundamental difference between the biosynthesis of even-chain and odd-chain fatty acids lies in the initial priming molecule. nih.gov While EcFA synthesis is initiated with acetyl-CoA (a two-carbon molecule), OcFA synthesis requires propionyl-CoA (a three-carbon molecule) as the starter unit. nih.govresearchgate.nettandfonline.com The scarcity of endogenous propionyl-CoA in most microorganisms is the primary limiting factor for large-scale OcFA production. nih.govtandfonline.comtandfonline.com

The synthesis process begins when propionyl-CoA condenses with malonyl-CoA, forming a five-carbon intermediate known as 3-oxovaleryl-ACP. nih.govfrontiersin.org This reaction is the committed step that launches the synthesis of an odd-chain fatty acid backbone. nih.gov

Following the initial priming step, the fatty acid chain is elongated through a cyclical series of reactions catalyzed by the fatty acid synthase (FAS) complex. acs.org In each cycle, a two-carbon unit, derived from malonyl-CoA, is added to the growing acyl chain. nih.govfrontiersin.org The five-carbon compound initiated by propionyl-CoA undergoes successive elongation cycles. For pentadecanoic acid (C15:0), the saturated precursor of this compound, this involves the initial three-carbon primer followed by six rounds of two-carbon additions.

The core reactions in each elongation cycle are:

Condensation: The growing acyl chain condenses with malonyl-ACP.

Reduction: The resulting β-ketoacyl-ACP is reduced to a β-hydroxyacyl-ACP.

Dehydration: A water molecule is removed to create a double bond, forming an enoyl-ACP.

Reduction: The enoyl-ACP is reduced to a saturated acyl-ACP, now two carbons longer than before the cycle began.

This entire process is repeated until the C15 chain is synthesized.

Given the industrial and therapeutic interest in OcFAs, significant research has focused on engineering microorganisms for enhanced production. tandfonline.comnih.gov These strategies primarily aim to increase the intracellular pool of the key precursor, propionyl-CoA. nih.govtandfonline.com

Several metabolic pathways can be engineered to produce propionyl-CoA from common carbon sources like glucose. nih.gov These include the citramalate/2-ketobutyrate pathway, the methylmalonyl-CoA pathway, and pathways derived from amino acid degradation. tandfonline.comnih.gov For instance, researchers have successfully engineered Yarrowia lipolytica by constructing a modular metabolic pathway to synthesize propionyl-CoA from glucose, significantly increasing the proportion of OcFAs produced. nih.gov

Another key strategy involves blocking pathways that consume propionyl-CoA. In Schizochytrium sp., identifying and knocking out the methylmalonyl-CoA mutase (MCM) gene, which directs propionyl-CoA into the TCA cycle, resulted in a substantial increase in OcFA titers. acs.org Combining these approaches with the overexpression of key synthesis enzymes and optimizing fermentation conditions has led to significant improvements in OcFA yields in various microbial cell factories. acs.orgresearchgate.net

Table 1: Genetic Engineering Strategies for OcFA Production
StrategyDescriptionTarget Organism ExampleKey Genes/Pathways Involved
Precursor Supply EnhancementIntroducing or upregulating pathways to increase intracellular propionyl-CoA concentration.Yarrowia lipolyticaCitramalate/2-ketobutyrate pathway, Aspartate/2-ketobutyrate pathway. tandfonline.comnih.gov
Blocking Competing PathwaysDeleting genes that encode for enzymes that consume propionyl-CoA for other metabolic processes.Schizochytrium sp.Methylmalonyl-CoA mutase (MCM). acs.org
Precursor FeedingSupplementing the growth medium with precursors like propionate, which can be converted to propionyl-CoA.Yarrowia lipolytica, E. coliPropionyl-CoA synthetase (prpE). nih.gov

Plant Biosynthesis of Unsaturated Fatty Acids

While microorganisms are key for understanding the synthesis of the odd-chain backbone, plant biochemistry provides the primary models for the introduction of cis-double bonds into fatty acyl chains.

Lipoxygenases (LOXs) and other fatty acid dioxygenases are enzymes widespread in plants that catalyze the oxygenation of polyunsaturated fatty acids (PUFAs). annualreviews.orgnih.govresearchgate.net These enzymes contain a non-heme iron atom at their active site and incorporate molecular oxygen into fatty acids that contain a (1Z,4Z)-pentadiene system, such as linoleic and α-linolenic acid. annualreviews.organnualreviews.org The products are fatty acid hydroperoxides, which are precursors to a wide range of bioactive compounds called oxylipins, including the plant hormone jasmonic acid. annualreviews.orgnih.gov

While LOXs primarily act on PUFAs, another class of enzymes, α-dioxygenases (α-DOX), can oxidize fatty acids at the α-carbon. nih.gov This can lead to the formation of an unstable intermediate that breaks down to release CO2 and an aldehyde that is one carbon shorter than the original fatty acid. This α-oxidation mechanism represents a potential pathway for converting an even-chain fatty acid (e.g., palmitic acid, C16:0) into an odd-chain precursor (e.g., pentadecanal, C15), which can then be oxidized to pentadecanoic acid. nih.gov

The defining structural feature of this compound, beyond its odd-numbered chain, is the cis-double bond. In plants and bacteria, the introduction of such bonds is a highly specific enzymatic process. aocs.orgfrontiersin.org

The primary enzymes responsible for this transformation are fatty acid desaturases (FADs) . aocs.orgfrontiersin.org These enzymes catalyze the removal of two hydrogen atoms from a saturated fatty acyl chain to create a double bond. aocs.org This process is an aerobic mechanism that requires molecular oxygen and a reductant, such as NADH or NADPH. aocs.org

The desaturase binds the saturated fatty acid (in this case, pentadecanoyl-ACP or pentadecanoyl-CoA) and, through its diiron active site, abstracts hydrogen atoms from specific carbons to introduce the double bond. nih.gov Critically, these enzymes are highly regio- and stereospecific, meaning they introduce the double bond at a particular position and almost exclusively in the cis (or Z) configuration. researchgate.netwikipedia.org This cis configuration introduces a characteristic bend or "kink" in the fatty acid chain. researchgate.netwikipedia.org The specific desaturase involved would determine the position of the double bond, leading to isomers like (Z)-9-Pentadecenoic acid or (Z)-10-Pentadecenoic acid.

Table 2: Key Enzymes in the Biosynthesis of this compound
Enzyme/ComplexRoleSubstrate(s)Product(s)Biological Kingdom
Fatty Acid Synthase (FAS)Initiates and elongates the odd-chain backbone.Propionyl-CoA, Malonyl-CoAPentadecanoyl-ACPMicroorganisms
α-Dioxygenase (α-DOX)Potential pathway for converting C16 to C15 fatty acids via oxidative decarboxylation. nih.govPalmitic acid (C16:0)PentadecanalPlants
Fatty Acid Desaturase (FAD)Introduces a cis-double bond into the saturated fatty acid chain. aocs.orgPentadecanoyl-ACP/CoA(Z)-Pentadecenoyl-ACP/CoAPlants, Bacteria

Synthetic Methodologies and Chemical Derivatization

Development of Stereoselective Synthetic Routes for (Z)-Isomers

The creation of the Z (or cis) double bond with high fidelity is a central challenge in the synthesis of (Z)-pentadecenoic acid and its analogs. Methodologies that guarantee high stereoselectivity are preferred to avoid the difficult separation of E/Z isomers.

Applications of Key Reagents in Z-Stereoselective Olefin Synthesis

The synthesis of (Z)-unsaturated fatty acids often relies on two primary strategies: the partial reduction of an alkyne and the Wittig reaction.

A highly effective method for ensuring 100% Z-stereoselectivity is the partial hydrogenation of an internal alkyne precursor using a poisoned catalyst, famously known as the Lindlar catalyst. researchgate.net This catalyst, typically composed of palladium on calcium carbonate and treated with a catalyst poison like lead acetate, allows for the syn-addition of hydrogen to the alkyne, yielding the desired cis-alkene without further reduction to the alkane. researchgate.net A key reagent in constructing the alkyne precursor for long-chain fatty acids is (trimethylsilyl)acetylene . researchgate.netnih.gov This reagent allows for sequential coupling reactions to build the carbon backbone before the stereoselective reduction. researchgate.netnih.gov

The Wittig reaction is another cornerstone of Z-alkene synthesis. nist.gov This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. For the synthesis of (Z)-alkenes, non-stabilized ylides (where the group attached to the carbanion is typically an alkyl group) are employed. These reactive ylides tend to form a syn-oxaphosphetane intermediate under kinetic control, which then collapses to predominantly form the (Z)-alkene. nist.gov The choice of base and solvent can also influence the stereochemical outcome of the Wittig reaction.

Optimization of Synthetic Yields and Stereochemical Purity

The stereochemical purity in this method is primarily dictated by the Lindlar hydrogenation step, which is known to produce the Z-isomer with high fidelity. researchgate.net Careful monitoring of the reaction is necessary to prevent over-reduction to the corresponding alkane.

When utilizing the Wittig reaction, the stereochemical purity can be influenced by factors such as the structure of the ylide and the aldehyde, the reaction temperature, and the presence of salts. For non-stabilized ylides, performing the reaction at low temperatures and in the absence of lithium salts generally favors the formation of the (Z)-isomer.

Preparation of Functionalized Derivatives for Biological Studies

To probe the structure-activity relationships of this compound in biological systems, researchers synthesize various functionalized derivatives. These include analogs with methyl branches and ester derivatives for analytical and experimental use.

Synthesis of Methyl-Branched this compound Analogs

The synthesis of methyl-branched analogs, such as iso- and anteiso-fatty acids, provides valuable insights into how branching affects the biological properties of unsaturated fatty acids. A detailed synthesis of (Z)-14-methyl-9-pentadecenoic acid has been reported, which serves as an excellent example of the strategies employed. researchgate.netnih.gov

The synthesis commences with a commercially available starting material, 8-bromo-1-octanol, which is first protected. researchgate.net This is followed by a sequence of reactions including:

An initial acetylide coupling with (trimethylsilyl)acetylene. researchgate.net

Deprotection of the terminal alkyne. researchgate.net

A second acetylide coupling with a branched alkyl halide (e.g., 4-methyl-1-bromopentane) to introduce the methyl branch. researchgate.net

Deprotection of the alcohol. researchgate.net

Stereoselective partial hydrogenation of the internal alkyne to a Z-alkene using a Lindlar catalyst. researchgate.net

Finally, oxidation of the terminal alcohol to a carboxylic acid to yield the desired product. researchgate.net

This multi-step synthesis, while complex, allows for precise control over the position of the double bond and the methyl branch, resulting in a product with high stereochemical purity. researchgate.net

StepReactionKey ReagentsYield
1Protection of Alcohol3,4-dihydro-2H-pyran, p-toluenesulfonic acid93%
2First Acetylide Coupling(trimethylsilyl)acetylene, n-BuLi, THF-HMPA100%
3Silyl DeprotectionTetrabutylammonium fluoride (B91410) (TBAF)60%
4Second Acetylide Coupling4-methyl-1-bromopentane, n-BuLi, THF-HMPA77%
5Alcohol Deprotectionp-toluenesulfonic acid, methanol (B129727)91%
6Lindlar HydrogenationLindlar's catalyst, H251%
7OxidationPyridinium dichromate, DMF81%
Overall 16%

This table outlines the synthetic steps and yields for (Z)-14-methyl-9-pentadecenoic acid. researchgate.net

Esterification for Analytical and Experimental Applications (e.g., methyl esters)

For many analytical techniques, such as gas chromatography (GC), and for certain biological assays, it is necessary to convert the free fatty acid to its methyl ester derivative. This process, known as esterification, increases the volatility of the compound, making it suitable for GC analysis.

Several methods are commonly employed for the esterification of fatty acids:

Acid-catalyzed esterification : This is a widely used method where the fatty acid is refluxed with a large excess of methanol in the presence of an acid catalyst. uni-oldenburg.de Common catalysts include anhydrous hydrogen chloride (HCl) in methanol, sulfuric acid (H₂SO₄), or boron trifluoride (BF₃) in methanol. uni-oldenburg.de

Base-catalyzed transesterification : While primarily used for converting triglycerides to fatty acid methyl esters (FAMEs), this method can be adapted. It involves reacting the lipid with methanol in the presence of a base such as sodium methoxide (B1231860) or potassium hydroxide. nih.gov

Diazomethane (B1218177) : This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters under mild conditions. nih.govresearchgate.net However, diazomethane is highly toxic and explosive, requiring specialized handling procedures. researchgate.net

Advanced Analytical Chemistry for Characterization and Quantification

Gas Chromatography-Based Methodologies

Gas chromatography (GC) is a cornerstone for the analysis of fatty acids like (Z)-Pentadecenoic acid. Due to their low volatility, fatty acids are typically converted into more volatile esters, most commonly fatty acid methyl esters (FAMEs), prior to analysis. restek.com This derivatization step is crucial for achieving good chromatographic separation and peak shape. restek.comsigmaaldrich.com

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of fatty acids. nih.gov The flame ionization detector offers high sensitivity and a wide linear range, making it suitable for determining the concentration of this compound in a sample. s4science.at The principle of GC-FID involves the separation of FAMEs in a capillary column followed by their detection through ionization in a hydrogen-air flame. The resulting electrical signal is proportional to the amount of the compound, allowing for accurate quantification. restek.com

Prior to GC analysis, this compound must be converted to its methyl ester. This is a critical step to increase the volatility of the compound. restek.com A common and effective method for this derivatization is acid-catalyzed esterification.

A typical procedure involves the following steps:

The lipid sample containing this compound is hydrolyzed, often using a methanolic solution of potassium hydroxide. s4science.at

The free fatty acids are then esterified using a reagent such as boron trifluoride (BF₃) in methanol (B129727) or methanolic hydrogen chloride. nih.gov

The reaction mixture is heated to ensure complete derivatization.

After cooling, the FAMEs are extracted into an organic solvent like heptane (B126788) or hexane. s4science.at

The organic layer containing the FAMEs is then collected, dried, and prepared for injection into the GC system.

The table below outlines a representative derivatization protocol.

StepReagent/ConditionPurpose
Saponification (optional, for esterified lipids) 0.5 M KOH in methanol, heat at 80-100°CTo release free fatty acids from glycerides.
Esterification 14% Boron trifluoride in methanol, heat at 80°C for 20 minutesTo convert free fatty acids to FAMEs.
Extraction Heptane or HexaneTo isolate the nonpolar FAMEs from the polar reaction mixture.
Washing Water or dilute NaCl solutionTo remove residual catalyst and polar byproducts.
Drying Anhydrous sodium sulfateTo remove traces of water from the organic extract.

The separation of this compound methyl ester from other FAMEs is achieved on a GC capillary column. The choice of the stationary phase of the column is critical for resolution. merckmillipore.com For general FAME profiling, polar stationary phases are preferred. nih.gov

Column Selection : Highly polar cyanopropyl siloxane or polyethylene (B3416737) glycol (PEG) stationary phases are commonly used for FAME analysis. These columns, such as the HP-88 or DB-23, provide excellent separation of FAMEs based on chain length, degree of unsaturation, and isomer configuration. nih.govoup.com The polarity of the stationary phase allows for the separation of unsaturated fatty acids from their saturated counterparts, with unsaturated FAMEs generally having longer retention times on polar columns. merckmillipore.com

Temperature Programming : A programmed temperature ramp is essential for the efficient elution of FAMEs with a wide range of chain lengths. nih.gov A typical temperature program starts at a lower temperature to resolve shorter-chain FAMEs and gradually increases to elute longer-chain FAMEs in a reasonable time.

An example of a temperature program for FAME analysis on a polar capillary column is provided in the table below. nih.gov

ParameterValue
Initial Temperature 120 °C
Initial Hold Time 1 minute
Ramp 1 Rate 10 °C/min
Ramp 1 Final Temperature 175 °C
Hold 1 Time 10 minutes
Ramp 2 Rate 5 °C/min
Ramp 2 Final Temperature 210 °C
Hold 2 Time 5 minutes
Ramp 3 Rate 5 °C/min
Ramp 3 Final Temperature 230 °C
Final Hold Time 5 minutes

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. ntnu.no This technique is invaluable for confirming the identity of this compound methyl ester and for elucidating its structure, particularly the position and configuration of the double bond. ntnu.no

Determining the precise location and geometry (cis/trans) of the double bond in monounsaturated fatty acids like this compound can be challenging with standard electron ionization GC-MS, as the molecular ions of positional isomers are often very similar. nih.gov However, specialized derivatization techniques can be employed to pinpoint the double bond. One such method involves the reaction with dimethyl disulfide (DMDS), which forms a dithioether adduct across the double bond. When this derivative is analyzed by GC-MS, it fragments in a predictable manner, with cleavage occurring between the two sulfur atoms, revealing the original position of the double bond.

While standard FAME analysis on highly polar columns can separate some positional and geometric isomers, co-elution can still occur. oup.com The retention time of this compound methyl ester relative to other FAMEs can provide clues to its structure, as cis isomers generally elute later than their trans counterparts on polar columns.

In GC-MS, after separation by the GC column, the FAMEs enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting molecular ions and their fragment ions are then detected. The mass spectrum of a FAME provides a molecular fingerprint that can be used for identification.

For a C15:1 FAME like methyl (Z)-pentadecenoate, the mass spectrum will exhibit characteristic fragments. The molecular ion (M⁺) peak would be expected at a mass-to-charge ratio (m/z) of 254. Key fragment ions include:

A prominent peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group. researchgate.net

A peak at m/z 87, also characteristic of FAMEs.

The loss of the methoxy (B1213986) group (-OCH₃) from the molecular ion, resulting in a fragment at m/z 223.

A series of hydrocarbon fragments separated by 14 mass units (corresponding to -CH₂- groups).

The table below summarizes the expected key fragments in the electron ionization mass spectrum of a pentadecenoic acid methyl ester.

m/zIon Identity/OriginSignificance
254 [M]⁺Molecular Ion
223 [M - 31]⁺Loss of a methoxy group (-OCH₃)
87 [CH₃OC(OH)=CH₂]⁺Characteristic FAME fragment
74 [CH₂=C(OH)OCH₃]⁺McLafferty rearrangement product (base peak in many saturated FAMEs) researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Identification and Quantification

Liquid Chromatography-Based Methodologies

Liquid chromatography (LC) stands as a cornerstone for the analysis of fatty acids, including this compound. Its versatility allows for the separation of these compounds from complex biological or chemical samples, paving the way for precise identification and quantification.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful separation techniques widely employed for fatty acid analysis. jasco-global.com UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which results in higher resolution, improved peak shapes, faster analysis times, and increased sensitivity compared to traditional HPLC. jasco-global.com While gas chromatography (GC) is a predominant technique for fatty acid analysis, HPLC is crucial for applications involving heat-sensitive compounds or for micropreparative purposes. aocs.org

Reversed-phase (RP) chromatography is the most common mode of HPLC used for the separation of fatty acids. upce.cz In this technique, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the alkyl chains of the fatty acids and the nonpolar stationary phase.

Fatty acids are separated primarily based on their chain length and degree of unsaturation. upce.czsci-hub.box Longer-chain fatty acids have stronger hydrophobic interactions with the stationary phase and therefore exhibit longer retention times. Similarly, for a given chain length, saturated fatty acids are retained more strongly than their unsaturated counterparts. The cis (Z) and trans (E) isomers of unsaturated fatty acids can also be separated, although this can be challenging due to their similar hydrophobicity. hplc.eu The use of specialized stationary phases, such as those with cholesteryl ligands, can enhance the separation of geometrical isomers due to greater molecular shape selectivity. hplc.eu

A typical mobile phase for reversed-phase separation of fatty acids consists of a mixture of acetonitrile (B52724) and/or methanol with water. aocs.org A small amount of acid, such as acetic acid, is often added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring that the fatty acids are in their neutral form, which leads to sharper peaks and more reproducible retention times. aocs.org

Table 1: Typical Parameters for Reversed-Phase HPLC/UPLC Separation of Fatty Acids

ParameterDescription
Stationary Phase C18 (Octadecylsilane) bonded silica (B1680970) is the most common choice.
Mobile Phase Gradients of acetonitrile, methanol, and water are typically used. aocs.org
Modifier A small percentage of an acid (e.g., 0.1% acetic acid) is often added to the mobile phase. jsbms.jp
Detection UV detection at low wavelengths (205-210 nm) is possible but lacks specificity. aocs.org Mass spectrometry (MS) is preferred for its high sensitivity and selectivity. aocs.orguib.no

To overcome the limitations of traditional detectors like UV-Vis, HPLC and UPLC systems are frequently coupled with mass spectrometry (MS), a technique known as LC-MS. aocs.org The use of tandem mass spectrometry (MS/MS) further enhances analytical capabilities. nih.gov In LC-MS/MS, a specific ion (the precursor ion) corresponding to the analyte of interest, such as the deprotonated molecule of this compound, is selected and fragmented. The resulting characteristic fragment ions (product ions) are then detected.

This process, often performed in a mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides an exceptional degree of selectivity and sensitivity, allowing for the detection and quantification of this compound even at very low concentrations in complex matrices. nih.gov Electrospray ionization (ESI) is a common ionization technique for fatty acid analysis, typically operating in negative ion mode, which readily forms the [M-H]⁻ ion from the carboxylic acid group. nih.gov

The fragmentation of the precursor ion in the mass spectrometer can also provide structural information, although distinguishing positional isomers of the double bond in monounsaturated fatty acids like this compound can be challenging with standard collision-induced dissociation (CID). sciex.com However, the high resolution and accuracy of modern mass spectrometers can unambiguously identify many lipid species. upce.cz

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Quantitative Analysis and Validation Procedures

Accurate quantification of this compound is critical for understanding its biological roles and distribution. This requires the development and validation of robust analytical methods.

An internal standard (IS) is a compound that is added in a known amount to samples, calibration standards, and quality controls. nih.gov The purpose of the internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. researchgate.net

For mass spectrometry-based quantification of fatty acids, stable isotope-labeled analogs of the target analyte are considered the gold standard for internal standards. researchgate.net For this compound, an ideal internal standard would be, for example, this compound labeled with deuterium (B1214612) (d) or carbon-13 (¹³C). These standards are chemically identical to the analyte and thus behave similarly during extraction, derivatization, and chromatographic separation. However, they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the response of the analyte to the response of the internal standard is used for quantification, which significantly improves the accuracy and precision of the measurement. jianhaidulab.comlipidmaps.org

When a specific isotope-labeled standard is not available, a structurally similar compound, such as a fatty acid with a different chain length that is not present in the sample, may be used. researchgate.net

Table 2: Common Types of Internal Standards for Fatty Acid Analysis

Type of Internal StandardAdvantagesDisadvantages
Stable Isotope-Labeled Co-elutes with the analyte; corrects for matrix effects and variations in ionization efficiency. Considered the most accurate. researchgate.netCan be expensive and not always commercially available for every fatty acid.
Structural Analog More readily available and less expensive.May not behave identically to the analyte during sample preparation and analysis, potentially leading to less accurate correction. researchgate.net

Before a newly developed analytical method can be used for routine analysis, it must undergo a rigorous validation process to ensure that it is fit for its intended purpose. Method validation is a key element in establishing the reliability of analytical data. researchgate.net Key validation parameters, often defined by guidelines from bodies like the International Conference on Harmonisation (ICH) and Eurachem, include selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scielo.brnih.gov

Homogeneity assessment is an implicit part of ensuring method precision. It involves demonstrating that the analytical method yields consistent results when analyzing different subsamples of a homogenous material. This is crucial for ensuring that any variability observed is due to the sample itself and not the analytical procedure.

Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.netnih.gov

Accuracy : The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix and the recovery is calculated. scielo.brnih.gov

Precision : The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (e.g., repeatability and intermediate precision). scielo.brnih.gov

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netrsc.org

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netrsc.org

Table 3: Summary of Method Validation Parameters

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (R²) Correlation coefficient of the calibration curve.R² > 0.99 scielo.br
Accuracy (% Recovery) Percentage of known added analyte recovered.Typically within 80-120%
Precision (% RSD) Relative Standard Deviation of replicate measurements.Typically < 15-20%
LOD Signal-to-Noise ratio of approximately 3:1. lipidmaps.org-
LOQ Signal-to-Noise ratio of approximately 10:1. lipidmaps.org-

Lipidomics and Metabolomics Applications

The fields of lipidomics and metabolomics offer powerful analytical platforms for the comprehensive study of lipids and metabolites in biological systems. These approaches are instrumental in elucidating the roles of specific fatty acids, such as this compound, in various physiological and pathological processes. By employing advanced analytical techniques, researchers can identify and quantify a vast array of lipid species, providing a detailed snapshot of the lipidome.

Untargeted and Targeted Lipidomics Workflows for Comprehensive Analysis of Fatty Acyls

The analysis of fatty acyls, including this compound, is accomplished through two primary lipidomics strategies: untargeted and targeted workflows. Each approach offers distinct advantages for the comprehensive analysis of these molecules.

Untargeted Lipidomics

Untargeted lipidomics aims to provide a broad and unbiased overview of all detectable lipids in a sample, without a predefined list of targets. mdpi.comcaymanchem.com This discovery-driven approach is particularly useful for identifying unexpected changes in lipid profiles in response to stimuli or in disease states. nih.gov The general workflow for untargeted analysis of fatty acyls like this compound involves several key steps:

Sample Preparation: This crucial first step involves the extraction of lipids from a biological matrix. Common methods include liquid-liquid extraction techniques, such as the Folch or Bligh-Dyer methods, which use a combination of chloroform (B151607) and methanol to separate lipids from other cellular components.

Chromatographic Separation: To reduce the complexity of the lipid extract and separate isomeric compounds, liquid chromatography (LC) is typically employed. Reversed-phase chromatography is a common choice for separating fatty acids based on their hydrophobicity and chain length.

Mass Spectrometry (MS) Analysis: The separated lipids are then introduced into a high-resolution mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for lipids, often in negative ion mode for the analysis of free fatty acids, which readily form [M-H]- ions. nih.gov

Data Acquisition: In untargeted analysis, data is often acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most abundant ions in a survey scan are selected for fragmentation (MS/MS), providing structural information. DIA involves fragmenting all ions within a specified mass range, allowing for a more comprehensive dataset.

The identification of this compound in an untargeted workflow would be based on its accurate mass-to-charge ratio (m/z) and its retention time compared to a reference standard or a spectral library. The theoretical exact mass of this compound (C15H28O2) is 240.20893 Da. nih.gov

Targeted Lipidomics

In contrast to the broad survey of untargeted lipidomics, targeted lipidomics focuses on the precise and accurate quantification of a predefined list of lipids. jsbms.jp This approach offers higher sensitivity and specificity and is the method of choice when the goal is to measure the absolute or relative abundance of specific fatty acids like this compound. jsbms.jp The workflow for targeted analysis includes:

Method Development: This involves optimizing the chromatographic separation and mass spectrometry parameters specifically for the target analytes. For this compound, this would include selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.

Sample Preparation with Internal Standards: To ensure accurate quantification, stable isotope-labeled internal standards are added to the samples before extraction. For the analysis of this compound, a deuterated or 13C-labeled C15:1 fatty acid would be an ideal internal standard.

LC-MS/MS Analysis: The analysis is typically performed on a triple quadrupole mass spectrometer operating in MRM mode. This technique provides excellent sensitivity and selectivity by monitoring specific fragmentation patterns of the target analytes. jsbms.jp

Quantification: The concentration of this compound is determined by comparing the peak area of the endogenous analyte to that of the internal standard. A calibration curve generated from known concentrations of the analyte is used to calculate the absolute concentration in the sample. nih.gov

The table below summarizes the key differences between untargeted and targeted lipidomics workflows for the analysis of this compound.

FeatureUntargeted LipidomicsTargeted Lipidomics
Goal Comprehensive profiling of all detectable lipids.Accurate quantification of specific, predefined lipids.
Approach Discovery-oriented, hypothesis-generating.Hypothesis-driven, quantitative.
Selectivity Lower, aims for broad coverage.Higher, focuses on specific analytes.
Sensitivity Generally lower.Generally higher.
Quantification Relative quantification (peak intensity).Absolute or relative quantification using internal standards.
Instrumentation High-resolution MS (e.g., Q-TOF, Orbitrap).Triple quadrupole MS (e.g., QqQ).
Data Analysis Complex, involves feature detection, alignment, and identification.More straightforward, involves peak integration and calibration.

Bioinformatic Tools for Data Processing and Interpretation in Lipidomics Studies

The large and complex datasets generated in lipidomics studies necessitate the use of specialized bioinformatic tools for data processing, statistical analysis, and biological interpretation. nih.govcd-genomics.com These tools are essential for extracting meaningful information from the raw data and for identifying changes in the abundance of fatty acyls such as this compound.

Data Processing Software

Several open-source and commercial software packages are available for processing raw LC-MS data. These tools perform tasks such as peak picking, feature alignment, and compound identification.

XCMS: A widely used open-source software package for untargeted metabolomics and lipidomics data processing. It performs non-linear retention time alignment, peak detection, and peak matching across multiple samples.

MS-DIAL: This software supports the analysis of both untargeted and targeted lipidomics data. It includes a comprehensive lipid database for identification and can process data from various MS platforms.

LipidSearch™: A commercial software that facilitates the identification of lipids from raw MS data by matching against a large database of lipid structures and their predicted fragmentation patterns.

Statistical Analysis and Visualization

Once the data has been processed and a feature table has been generated, statistical tools are used to identify significant differences in lipid levels between experimental groups.

MetaboAnalyst: A web-based platform that offers a suite of tools for statistical analysis, including t-tests, ANOVA, principal component analysis (PCA), and partial least squares-discriminant analysis (PLS-DA). It also provides tools for pathway analysis and data visualization.

ADViSELipidomics: A Shiny app designed for the preprocessing, analysis, and visualization of lipidomics data. It can handle data from various sources and performs exploratory and statistical analyses, including the handling of batch effects. oup.com

R and Python: These programming languages, with their extensive libraries for data analysis and visualization (e.g., ggplot2, pandas, scikit-learn), offer a flexible and powerful environment for custom statistical analyses of lipidomics data.

The table below provides an overview of some common bioinformatic tools and their applications in lipidomics studies involving fatty acyls.

Tool CategoryExample ToolsKey Functions
Data Processing XCMS, MS-DIAL, LipidSearch™Peak detection, retention time correction, feature alignment, compound identification.
Statistical Analysis MetaboAnalyst, ADViSELipidomics, R, PythonUnivariate and multivariate statistical tests, dimensionality reduction (PCA, PLS-DA), clustering.
Data Visualization MetaboAnalyst, R (ggplot2), Python (matplotlib, seaborn)Volcano plots, heatmaps, box plots, pathway maps.
Database and Pathway Analysis LIPID MAPS, BioPANLipid classification, pathway enrichment analysis, biological interpretation of results. nih.gov

The interpretation of lipidomics data is greatly aided by databases such as the LIPID MAPS® Structure Database (LMSD), which provides detailed information on a vast number of lipid species, including their structure, classification, and physicochemical properties. lipidmaps.org By integrating the results from data processing and statistical analysis with information from these databases, researchers can gain insights into the biological roles of fatty acids like this compound.

Biological Activity and Mechanistic Research

Immunomodulatory Effects and Signaling Pathway Modulation

(Z)-Pentadecenoic acid and its related forms have demonstrated potential immunomodulatory activities, particularly in the context of inflammatory pathways. Research has focused on its ability to influence key enzymes involved in immune response regulation, such as indoleamine 2,3-dioxygenase (IDO1), and to modulate cellular responses to inflammatory stimuli.

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Activity by 10this compound

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial immunoregulatory enzyme that initiates the first and rate-limiting step in the metabolism of L-tryptophan into N-formylkynurenine. wikipedia.orgnih.gov This process is a key component of the kynurenine (B1673888) pathway and plays a significant role in immune tolerance and suppression. wikipedia.orgnih.gov The expression of IDO1 can be triggered by inflammatory mediators, most notably interferon-gamma (IFN-γ), leading to the depletion of tryptophan and the production of immunosuppressive metabolites. nih.gov

Studies have explored the potential of various fatty acids to inhibit IDO1 activity. Within this context, 10this compound , a monounsaturated fatty acid with a 15-carbon chain, has been identified as an inhibitor of IDO1 activity. caymanchem.com Research has shown that this specific isomer of pentadecenoic acid can interfere with the enzymatic function of IDO1, thereby suggesting a role in modulating immune responses mediated by this enzyme. caymanchem.com

Attenuation of IFN-γ-Induced Kynurenine Production in Cellular Models (e.g., Thp-1 cells)

To investigate the functional consequence of IDO1 inhibition by 10this compound, researchers have utilized in vitro cellular models. The human monocytic cell line, THP-1, is a commonly used model to study immune modulation. When these cells are stimulated with IFN-γ, there is a marked increase in IDO1 activity, leading to the production and accumulation of kynurenine. caymanchem.com

In a key study, it was demonstrated that 10this compound can attenuate the IFN-γ-induced production of kynurenine in Thp-1 cells by 16% . caymanchem.comglpbio.com This finding provides direct evidence of the compound's ability to modulate the kynurenine pathway in a cellular context, supporting the observation of its inhibitory effect on IDO1 activity.

Table 1: Effect of 10this compound on Kynurenine Production
Cell LineStimulantInhibitorObserved EffectReference
Thp-1IFN-γ10this compound16% inhibition of kynurenine production caymanchem.comglpbio.com

Antimicrobial Potential (Based on Derivative Studies)

While research on the direct antimicrobial properties of this compound is limited, studies on its derivatives, particularly methyl-branched forms, have revealed significant antimicrobial potential. This research has focused on the inhibition of essential bacterial enzymatic pathways, highlighting a promising avenue for the development of new antibacterial agents.

Inhibition of Bacterial Fatty Acid Synthase (FabI) by Methyl-Branched this compound Derivatives

The bacterial fatty acid synthase (FASII) pathway is a critical metabolic route in bacteria, responsible for the synthesis of fatty acids that are essential components of their cell membranes. A key enzyme in this pathway is enoyl-acyl carrier protein (ACP) reductase, also known as FabI. The inhibition of FabI disrupts fatty acid synthesis, leading to bacterial growth inhibition and cell death, making it an attractive target for novel antibiotics.

Research has identified methyl-branched derivatives of this compound as potent inhibitors of FabI. Specifically, 14-methyl-9this compound has been shown to inhibit Staphylococcus aureus FabI with significant efficacy. This inhibitory action is selective, as the compound did not significantly affect FabK, the enoyl-ACP reductase found in other bacteria like Streptococcus pneumoniae.

Exploration of Antibacterial Activity Against Specific Pathogens (e.g., Staphylococcus aureus) by Derivatives

The inhibitory effect of methyl-branched this compound derivatives on FabI translates to direct antibacterial activity against specific pathogens. Studies have demonstrated that 14-methyl-9this compound exhibits antibacterial activity against Staphylococcus aureus. The mechanism of this antibacterial action is linked to the inhibition of FabI, as evidenced by the fact that the compound blocked intracellular fatty acid synthesis in S. aureus.

Furthermore, the antibacterial activity was reduced in a strain of S. aureus that overexpressed FabI, providing strong evidence that FabI is the primary in vivo target of this derivative. This targeted action underscores the potential of these compounds as specific antibacterial agents against pathogens that rely on the FabI enzyme for fatty acid synthesis.

Table 2: Antibacterial Activity of a Methyl-Branched this compound Derivative
CompoundTarget EnzymeTarget OrganismMechanism of Action
14-methyl-9this compoundEnoyl-ACP reductase (FabI)Staphylococcus aureusInhibition of bacterial fatty acid synthesis

Advanced Research Perspectives and Future Directions

Detailed Elucidation of Positional and Stereoisomeric Specificity in Biological Activity

The biological effects of monounsaturated fatty acids are not solely determined by their carbon chain length but are also intricately linked to the position and stereochemistry (cis/trans) of the double bond. While research has broadly associated odd-chain fatty acids with certain health outcomes, a detailed understanding of how different isomers of (Z)-Pentadecenoic acid exert distinct biological effects is still in its infancy.

Future research must focus on systematically comparing the bioactivity of various positional isomers, such as (Z)-pentadec-9-enoic acid versus (Z)-pentadec-10-enoic acid. It is plausible that these isomers exhibit differential effects on cell signaling pathways, membrane fluidity, and as precursors for bioactive lipid mediators. Studies have shown that even subtle differences in the double bond position of other fatty acids can significantly alter their interaction with enzymes and receptors. For instance, the isomeric position of the double bond in octadecenoic acids has been shown to selectively inhibit or stimulate fatty acyl desaturases. nih.gov

Furthermore, the stereoisomeric specificity, particularly the difference between cis and trans configurations, is critical. While the "Z" designation specifies a cis configuration, the potential for the existence and biological activity of trans isomers of pentadecenoic acid should not be overlooked. Research on other fatty acids has demonstrated that trans isomers can have markedly different, and often detrimental, physiological effects compared to their cis counterparts. nih.gov Therefore, comprehensive studies are needed to characterize the full spectrum of pentadecenoic acid isomers and their specific roles in health and disease.

Table 1: Comparison of Known Effects of Fatty Acid Isomers

Isomer TypeExample Fatty AcidObserved Differential Effects
Positional Isomers Oleic acid (9c-18:1) vs. Vaccenic acid (11c-18:1)Different inhibitory effectiveness on Δ9 desaturation. nih.gov
Stereoisomers (cis vs. trans) Oleic acid (cis) vs. Elaidic acid (trans)Elaidic acid is a potent inhibitor of Δ6 desaturation, while oleic acid has minimal effect. nih.gov

Investigation of Enzymatic Desaturation Mechanisms Leading to this compound Isomers

The biosynthesis of this compound involves the enzymatic desaturation of the saturated odd-chain fatty acid, pentadecanoic acid (C15:0). Fatty acid desaturases are a class of enzymes responsible for introducing double bonds into fatty acyl chains. wikipedia.org These enzymes exhibit specificity for both the substrate chain length and the position of the double bond insertion. nih.gov

Key areas of future investigation include identifying and characterizing the specific desaturases that act on pentadecanoic acid. While Δ9-desaturases are known to act on even-chain fatty acids like stearic acid (C18:0) and palmitic acid (C16:0), their affinity and activity with odd-chain substrates like pentadecanoic acid are not well-defined. nih.govgoogle.com Some studies suggest that desaturases can have broader substrate specificity. For example, rat Δ6-desaturase has been shown to catalyze the desaturation of palmitic acid. researchgate.net It is crucial to determine which desaturases (e.g., Δ9, Δ6, or others) are responsible for producing the various positional isomers of this compound found in nature.

Application of Synthetic Biology for Controlled Biosynthesis of Specific this compound Isomers

Synthetic biology offers powerful tools for the controlled and targeted production of valuable biochemicals, including specific fatty acid isomers. nih.gov Metabolic engineering of microorganisms such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica has already been successful in producing odd-chain fatty acids. nih.govnih.gov

Future applications of synthetic biology in the context of this compound will likely involve:

Engineering Precursor Supply: Enhancing the metabolic pathways that provide the precursor for odd-chain fatty acid synthesis, propionyl-CoA. acs.org This can be achieved by introducing and optimizing heterologous pathways from other organisms. nih.gov

Introducing and Modifying Desaturases: Expressing specific desaturase enzymes with known positional specificity in engineered microbial hosts. By selecting or engineering desaturases that act on pentadecanoic acid at a desired position, it may be possible to produce a specific isomer of this compound with high purity.

Optimizing Fermentation Conditions: Fine-tuning the growth conditions of these engineered microbes to maximize the yield and productivity of the target fatty acid isomer.

The ability to produce specific isomers of this compound through synthetic biology will be invaluable for research purposes, allowing for detailed studies of their individual biological activities. Furthermore, it could pave the way for the commercial production of these fatty acids for various applications.

Table 2: Examples of Metabolic Engineering for Odd-Chain Fatty Acid Production

OrganismEngineering StrategyOutcomeReference
Yarrowia lipolyticaModular metabolic pathway constructionDe novo biosynthesis of odd-chain fatty acids from glucose. nih.gov
Schizochytrium sp.Regulation of propionyl-CoA supply and consumptionEfficient biosynthesis of odd-chain fatty acids. acs.org
Escherichia coliReversal of β-oxidation pathwayIncreased production of carboxylic acids. nih.gov

Integration of this compound Data into Multi-Omics Studies for Systems-Level Understanding

To fully comprehend the role of this compound in complex biological systems, it is essential to move beyond single-molecule studies and integrate data into a multi-omics framework. nih.gov This approach combines data from genomics, transcriptomics, proteomics, and metabolomics (including lipidomics) to build a comprehensive picture of cellular and organismal function.

Lipidomics, the large-scale study of lipids, can identify and quantify the various isomers of pentadecenoic acid in different tissues and biological fluids. frontiersin.org By correlating these lipidomic profiles with data from other omics platforms, researchers can:

Identify Genetic and Environmental Determinants: Uncover genetic variations and environmental factors that influence the levels of specific this compound isomers.

Elucidate Metabolic Pathways: Trace the metabolic fate of these fatty acids and their incorporation into more complex lipids.

Discover Biomarkers: Identify specific isomers or patterns of isomers that are associated with particular physiological states or disease risks.

Integrating this compound data into multi-omics studies of metabolic diseases like obesity and type 2 diabetes could provide novel insights into their pathophysiology and identify new therapeutic targets. frontiersin.org This systems-level approach is crucial for translating basic research findings on this compound into a deeper understanding of human health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.